Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate
Overview
Description
Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of hydroxyl groups at positions 5 and 6, a phenyl group at position 2, and a carboxylate ester group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dihydroxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group at position 2 can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 5 and 6 can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group at position 2 can engage in π-π interactions with aromatic residues in proteins, affecting their function. The carboxylate ester group at position 4 can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
4,6-Dihydroxy-2-methylpyrimidine: Lacks the phenyl group and carboxylate ester group, resulting in different chemical and biological properties.
2-Phenyl-4,6-dihydroxypyrimidine:
Methyl 4,6-dihydroxy-2-phenylpyrimidine-5-carboxylate: Isomeric compound with the carboxylate ester group at position 5 instead of position 4, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(17)8-9(15)11(16)14-10(13-8)7-5-3-2-4-6-7/h2-6,15H,1H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHZBRCRKPOREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715687 | |
Record name | Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62222-36-0 | |
Record name | Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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